molecular formula C16H17N3O2 B5816698 N-[3-(butyrylamino)phenyl]nicotinamide

N-[3-(butyrylamino)phenyl]nicotinamide

カタログ番号 B5816698
分子量: 283.32 g/mol
InChIキー: MMUAIYMVFBSGJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(butyrylamino)phenyl]nicotinamide, commonly known as BPN or FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It was first discovered in 2004 as a potential anticancer agent, due to its ability to selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. Since then, BPN has been extensively studied for its therapeutic potential in various diseases and conditions.

作用機序

BPN exerts its anticancer effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, BPN reduces the intracellular levels of NAD+, leading to cellular energy depletion and apoptosis in cancer cells. BPN also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. BPN also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases. Furthermore, BPN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

実験室実験の利点と制限

One of the major advantages of using BPN in lab experiments is its high specificity for cancer cells and NAMPT. BPN has been shown to have minimal toxicity to normal cells and tissues, making it a promising anticancer agent. However, BPN has a short half-life in vivo, which limits its clinical application. Furthermore, BPN may have off-target effects on other enzymes involved in NAD+ biosynthesis, which may affect its specificity and efficacy.

将来の方向性

There are several future directions for research on BPN. One area of interest is the development of BPN analogs with improved pharmacokinetic properties and efficacy. Another area of research is the combination of BPN with other anticancer agents to enhance its therapeutic potential. Furthermore, BPN may have potential applications in other diseases and conditions, such as metabolic disorders and neurodegenerative diseases. Overall, BPN is a promising compound with potential therapeutic applications in various diseases and conditions.

合成法

BPN can be synthesized using a multistep process, starting with the reaction of 3-aminophenylboronic acid with 3-bromopyruvic acid to form 3-(3-bromopyruvamido)phenylboronic acid. This compound is then coupled with nicotinamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield BPN. The synthesis of BPN is a complex process and requires expertise in organic chemistry.

科学的研究の応用

BPN has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. BPN has also been studied for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, BPN has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAIYMVFBSGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。